molecular formula C19H15N3O3 B11993059 N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11993059
M. Wt: 333.3 g/mol
InChI Key: XAMZLSCAAIKUQN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the reaction of 2-cyanophenyl isocyanate with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent hydrolysis . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline: Lacks the carboxamide group, leading to different reactivity and biological activity.

    N-(2-cyanophenyl)-1-ethyl-4-hydroxyquinoline-3-carboxamide: Similar structure but with variations in the position of functional groups.

Uniqueness

N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C19H15N3O3/c1-2-22-15-10-6-4-8-13(15)17(23)16(19(22)25)18(24)21-14-9-5-3-7-12(14)11-20/h3-10,23H,2H2,1H3,(H,21,24)

InChI Key

XAMZLSCAAIKUQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O

Origin of Product

United States

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